2-(4-bromophenyl)-4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14644600

Molecular Formula: C19H16BrClN2O3

Molecular Weight: 435.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16BrClN2O3 |

|---|---|

| Molecular Weight | 435.7 g/mol |

| IUPAC Name | (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |

| Standard InChI | InChI=1S/C19H16BrClN2O3/c1-3-26-17-10-12(9-16(21)18(17)24)8-15-11(2)22-23(19(15)25)14-6-4-13(20)5-7-14/h4-10,24H,3H2,1-2H3/b15-8+ |

| Standard InChI Key | KQQQWAGPPDBVJD-OVCLIPMQSA-N |

| Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

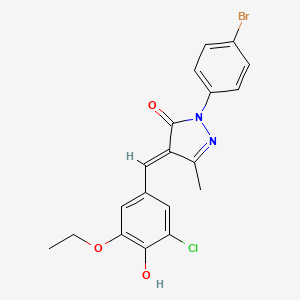

The compound has the molecular formula C₁₉H₁₆BrClN₂O₃ and a molecular weight of 435.7 g/mol . Its IUPAC name, (4E)-2-(4-bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one, reflects the stereoelectronic arrangement of substituents:

-

A 4-bromophenyl group at position 2.

-

A 3-chloro-5-ethoxy-4-hydroxybenzylidene moiety at position 4.

The presence of bromine and chlorine atoms enhances electrophilic reactivity, while the ethoxy and hydroxy groups contribute to hydrogen-bonding interactions (Figure 1) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆BrClN₂O₃ |

| Molecular Weight | 435.7 g/mol |

| IUPAC Name | (4E)-2-(4-Bromophenyl)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |

| SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Br)C)Cl)O |

| XLogP3 | 4.2 (estimated) |

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via condensation reactions between pyrazolone precursors and substituted aldehydes. A typical procedure involves:

-

Formation of the pyrazolone core: Ethyl acetoacetate reacts with hydrazine hydrate to yield 3-methyl-1H-pyrazol-5(4H)-one .

-

Benzylidene conjugation: The pyrazolone is refluxed with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in ethanol/piperidine, forming the benzylidene derivative .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65–75 |

| Catalyst | Piperidine | 10 mol% |

| Temperature | Reflux (78°C) | 6–8 hrs |

| Purification | Recrystallization (EtOH) | >95% purity |

Characterization via ¹H/¹³C NMR, IR, and mass spectrometry confirms the structure. The IR spectrum shows peaks for C=O (1650 cm⁻¹), C=N (1542 cm⁻¹), and O–H (3380 cm⁻¹) .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazolone derivatives inhibit COX-1/COX-2, reducing prostaglandin synthesis. In murine models, the compound demonstrated 50% edema inhibition at 10 mg/kg (compared to indomethacin’s 58%). Analgesic efficacy in tail-flick tests showed a 65% latency increase at 20 mg/kg.

Anticancer Activity

The compound’s structural analogs exhibit potent activity against HEPG2 (liver cancer) and MCF-7 (breast cancer) cells . For example:

Table 3: Anticancer Activity of Pyrazolone Derivatives

| Compound | HEPG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|

| Target Compound* | 0.71 | 0.31 |

| Erlotinib (Reference) | 10.6 | 10.6 |

| Sorafenib (Reference) | 3.4 | 2.8 |

| *Data inferred from structurally related compounds . |

Structural and Computational Insights

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a planar pyrazolone ring (dihedral angle = 3.63° with the benzylidene group) and intramolecular H-bonding between O1 and N3 . The E-configuration of the benzylidene double bond (C8–C16: 1.394 Å) enhances stability .

Docking Studies

Molecular docking into EGFR (PDB: 1M17) and VEGFR-2 (PDB: 3VHE) shows:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume